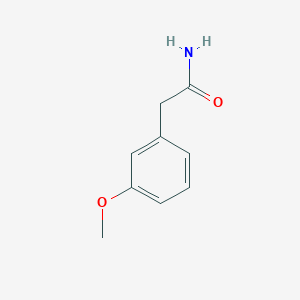

2-(3-Methoxyphenyl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKKEDGOBIXMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379307 | |

| Record name | 2-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18463-71-3 | |

| Record name | 2-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)acetamide from 3-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(3-methoxyphenyl)acetamide, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the conversion of 3-methoxyphenylacetonitrile to its corresponding acetamide through hydrolysis. While specific literature detailing this exact transformation is limited, this guide outlines robust experimental protocols based on established methods for nitrile hydrolysis, including both acid- and base-catalyzed pathways.

Introduction

This compound serves as a key building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and an acetamide functional group, makes it a versatile precursor for more complex molecules with potential biological activity. The synthesis from 3-methoxyphenylacetonitrile is a direct and common route, involving the controlled hydrolysis of the nitrile group. This guide details the theoretical basis and practical execution of this conversion.

Reaction Pathway

The synthesis of this compound from 3-methoxyphenylacetonitrile is achieved through the partial hydrolysis of the nitrile functional group. This reaction can be catalyzed by either an acid or a base. Under these conditions, the carbon-nitrogen triple bond of the nitrile is attacked by water, leading to the formation of an amide. It is crucial to control the reaction conditions to prevent over-hydrolysis, which would lead to the formation of 2-(3-methoxyphenyl)acetic acid.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are presented below. Two primary methods, acid-catalyzed and base-catalyzed hydrolysis, are described. These protocols are based on general procedures for nitrile hydrolysis and may require optimization for this specific substrate.

Acid-Catalyzed Hydrolysis

This method typically employs a strong mineral acid, such as sulfuric acid or hydrochloric acid, to catalyze the hydration of the nitrile.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenylacetonitrile (1 equivalent) in glacial acetic acid.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Isolation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

Base-Catalyzed Hydrolysis

Alkaline hydrolysis offers an alternative route, often utilizing a strong base like sodium hydroxide or potassium hydroxide.

Experimental Workflow:

An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 2-(3-Methoxyphenyl)acetamide. The information is curated to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| CAS Number | 643-33-4 | - |

| Melting Point | 97 °C | Chemical Supplier Data |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of 3-methoxyphenylacetic acid to the corresponding primary amide. Several general methods for this transformation are well-established in organic chemistry. Below is a detailed experimental protocol adapted from standard laboratory procedures for the synthesis of primary amides from carboxylic acids.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step method proceeds through an acyl chloride intermediate, which is then reacted with ammonia.

Step 1: Synthesis of 3-Methoxyphenylacetyl Chloride

Caption: Synthesis of the acyl chloride intermediate.

Materials:

-

3-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3-methoxyphenylacetic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux until the evolution of HCl gas ceases (typically 1-2 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxyphenylacetyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation of 3-Methoxyphenylacetyl Chloride

Caption: Formation of the final amide product.

Materials:

-

3-Methoxyphenylacetyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Separatory funnel

-

Beaker and ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the crude 3-methoxyphenylacetyl chloride in dichloromethane in a flask and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of the amide should form.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure amide.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methoxy group protons, and the amide protons.

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.3 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

-

Amide Protons (-NH₂): Two broad singlets, typically in the range of δ 5.5-7.5 ppm, which are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 172-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 43 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3180 | N-H stretch | Primary Amide (-NH₂) |

| ~3050 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -OCH₃) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1600 | N-H bend (Amide II) | Amide |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment would be expected from the benzylic cleavage, resulting in a tropylium-like ion at m/z = 121. Another significant fragment could arise from the loss of the acetamide group.

Biological Activity

While specific biological activities of this compound are not extensively documented, acetamide derivatives are a well-known class of compounds with a broad range of biological effects. Many acetamide-containing molecules exhibit antimicrobial, antioxidant, and anticancer properties.[1] The presence of the methoxyphenyl group may influence the compound's pharmacokinetic and pharmacodynamic properties. Further research is needed to fully elucidate the biological profile of this specific molecule.

Caption: Potential areas of biological investigation.

Conclusion

This technical guide has summarized the available and predicted information on the chemical properties, synthesis, and structure elucidation of this compound. While some experimental data is limited, the provided protocols and expected spectral characteristics offer a solid foundation for researchers and scientists working with this compound. Further investigation into its physical properties and biological activities is warranted to fully understand its potential applications.

References

Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3-Methoxyphenyl)acetamide. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.25 | s | 1H | -NH |

| 6.96 | m | 4H | Ar-H |

| 3.86 | s | 3H | -OCH₃ |

| 2.42 | s | 3H | -CH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O |

| 153.2 | Ar-C (quaternary) |

| 126.3 | Ar-C |

| 124.1 | Ar-C |

| 121.9 | Ar-C |

| 121.6 | Ar-C |

| 113.4 | Ar-C |

| 56.8 | -OCH₃ |

| 22.9 | -CH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3340, 3331 | N-H stretching |

| 1674 | C=O stretching (Amide I) |

| 1580, 1520 | N-H bending (Amide II), C=C aromatic stretching |

| 1466, 1411 | C-H bending |

| 1280, 1230 | C-O stretching (aryl ether) |

| 792 | C-H out-of-plane bending |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AC-300F spectrometer was utilized to record the ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a clean, dry 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

-

Instrument: Bruker AC-300F Spectrometer

-

Frequency: 300 MHz

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: Ambient

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

-

Instrument: Bruker AC-300F Spectrometer

-

Frequency: 75 MHz

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Decoupling: Proton-decoupled

-

Temperature: Ambient

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground in an agate mortar and pestle.

-

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.

-

The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.

-

A portion of the mixture was transferred to a pellet press die.

-

A pressure of 8-10 tons was applied to form a transparent pellet.

Data Acquisition:

-

Instrument: Nicolet-Impact-410 FT-IR Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.

Sample Introduction (Direct Insertion Probe):

-

A small amount of the solid this compound was loaded into a capillary tube.

-

The capillary tube was placed in the direct insertion probe.

-

The probe was inserted into the ion source of the mass spectrometer.

Data Acquisition (Electron Ionization):

-

Instrument: Shimadzu 2010 series Mass Spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

CAS number and molecular weight of 2-(3-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)acetamide, a chemical intermediate with potential applications in pharmaceutical and agrochemical research. This document details its chemical identity, including its CAS number and molecular weight, and presents a plausible synthesis protocol adapted from established methods for related acetamide derivatives. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its potential biological activities, specifically its antimicrobial, antioxidant, and anti-inflammatory properties, based on common assays for this class of compounds. While specific biological data for this compound is limited in public literature, this guide serves as a foundational resource for researchers looking to explore its therapeutic or industrial potential.

Chemical Identity and Properties

This compound, also known as N-(3-methoxyphenyl)acetamide, is an organic compound classified as an acetamide derivative. Its core structure consists of an acetamide group linked to a methoxy-substituted phenyl ring. This compound serves as a valuable building block in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 588-16-9 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | White to Light yellow powder/crystal | |

| Purity | >98.0% (T)(HPLC) | |

| Melting Point | 78.0 to 82.0 °C | |

| Synonyms | 3-Acetamidoanisole, 3-Methoxyacetanilide |

Synthesis and Characterization

Proposed Synthesis Protocol: Acetylation of 3-Methoxyaniline

This protocol is based on the well-established reaction of an amine with an acylating agent.

Materials:

-

3-Methoxyaniline

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Based on data for related compounds, the following characterizations are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point Analysis: To determine the melting point of the purified product.

Potential Biological Activities and Experimental Protocols

Acetamide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3][4] The following sections provide detailed protocols for evaluating these potential activities for this compound.

Antimicrobial Activity

3.1.1. Agar Well Diffusion Assay

This method is a standard preliminary test for assessing antimicrobial activity.[5][6]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic or antifungal agent)

-

Negative control (solvent)

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

-

Once the agar has solidified, inoculate the surface with the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well.

Antioxidant Activity

3.2.1. DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[7][8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Stock solution of this compound in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

3.3.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This cell-based assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[9]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Stock solution of this compound in a suitable solvent

-

Positive control (e.g., a known inhibitor of NO production)

-

Cell viability assay kit (e.g., MTT)

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Induce inflammation by adding LPS to the wells (except for the negative control).

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatant to measure NO production using the Griess reagent.

-

Measure the absorbance at the appropriate wavelength.

-

Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and evaluation of this compound and a conceptual diagram of potential signaling pathways that could be modulated by acetamide derivatives.

Caption: Experimental workflow for the synthesis, purification, characterization, and potential biological evaluation of this compound.

Caption: Conceptual diagram of potential signaling pathways that may be modulated by acetamide derivatives to exert anti-inflammatory and antioxidant effects.

Conclusion

This compound is a chemical compound with a clear role as a synthetic intermediate. While specific data on its biological activities are not extensively documented, its structural class suggests potential as an antimicrobial, antioxidant, and anti-inflammatory agent. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound. The detailed protocols and conceptual diagrams are intended to facilitate further investigation into this and related compounds, potentially leading to the development of new therapeutic agents or other valuable chemical products. It is important to reiterate that the biological activities described are based on the broader class of acetamide derivatives and require specific experimental validation for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Methoxyphenylacetamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenylacetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the methoxyphenyl and acetamide moieties provides a scaffold that can be readily modified to optimize interactions with various biological targets. This technical guide delves into the core biological activities of these derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Methoxyphenylacetamide derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various methoxyphenylacetamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) | PC3 (Prostate) | 52 | Imatinib | 40 |

| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | PC3 (Prostate) | 80 | Imatinib | 40 |

| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | MCF-7 (Breast) | 100 | Imatinib | 98 |

| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | - | - |

| Compound 4d | MCF-7 (Breast) | 39.0 | - | - |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | - | - |

| Compound 3d | MCF-7 (Breast) | 43.4 | - | - |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test methoxyphenylacetamide derivatives in the culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere, protected from light.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Hedgehog Signaling

Some methoxyphenylacetamide derivatives may exert their anticancer effects by modulating the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. The Hh pathway plays a crucial role in embryonic development and tissue homeostasis.[2]

Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by methoxyphenylacetamide derivatives.

Antimicrobial Activity

Methoxyphenylacetamide derivatives have shown promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of selected methoxyphenylacetamide derivatives, presenting their minimum inhibitory concentration (MIC) and zone of inhibition values.

Table 2.1: Minimum Inhibitory Concentration (MIC) Values

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Dithiocarbamate Derivatives | Various bacterial species | 6.25–25.00 | - | - |

| Compound 6d | Escherichia coli CNCTC 377/79 | 195.3 | - | - |

| Compounds 8c-8e | Candida albicans CCM 8186 | 97.7–195.3 | - | - |

Table 2.2: Zone of Inhibition

| Compound ID/Name | Microorganism | Concentration | Zone of Inhibition (mm) |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 |

| p-Acetamide | Bacillus subtilis | 50 µL of test sample | 23 |

| p-Acetamide | Staphylococcus aureus | 50 µL of test sample | 20 |

| p-Acetamide | Enterococcus faecalis | 50 µL of test sample | 20 |

| p-Acetamide | Candida glabrata | 50 µL of test sample | 12 |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][4][5][6][7]

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Disk Application:

-

Using sterile forceps or a disk dispenser, place paper disks impregnated with the methoxyphenylacetamide derivatives onto the surface of the inoculated agar plate.

-

Ensure the disks are firmly in contact with the agar.

-

Include a blank disk (with solvent only) as a negative control and disks with standard antibiotics as positive controls.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A typical workflow for determining the antimicrobial susceptibility of methoxyphenylacetamide derivatives using the disk diffusion method.

Anti-inflammatory Activity

Several methoxyphenylacetamide derivatives have been investigated for their anti-inflammatory properties, with studies indicating their potential to reduce inflammation in various in vivo models. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table presents the percentage inhibition of edema by methoxyphenylacetamide derivatives in the carrageenan-induced paw edema model.

| Compound ID/Name | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |

| DKA-9 | - | - | ~2 times more effective than ibuprofen | Ibuprofen | - |

| Compound 3a | - | - | Good activity | Indomethacin | - |

| Compound 3b | - | - | Good activity | Indomethacin | - |

| Compound 3d | - | - | Good activity | Indomethacin | - |

| Compound 1 (triazine deriv.) | 200 mg/kg | 4 h | 96.31 | Indomethacin (10 mg/kg) | 57.66 |

| Compound 3 (triazine deriv.) | 200 mg/kg | 4 h | 99.69 | Indomethacin (10 mg/kg) | 57.66 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[8][9][10][11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Preparation:

-

Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200 g.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the methoxyphenylacetamide derivatives.

-

Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for each group using the following formula:

-

% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] × 100

-

-

Signaling Pathway: MAPK/NF-κB Signaling

The anti-inflammatory effects of some methoxyphenylacetamide derivatives may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Overview of the MAPK and NF-κB signaling pathways and potential points of inhibition by methoxyphenylacetamide derivatives.

Anticonvulsant Activity

Certain methoxyphenylacetamide derivatives have been identified as potential anticonvulsant agents. Their efficacy is often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of a methoxyphenylacetamide derivative in the maximal electroshock (MES) test, presenting the median effective dose (ED50).

| Compound ID/Name | Administration | ED50 (mg/kg) | Neurological Deficit (TD50, mg/kg) | Protective Index (TD50/ED50) |

| 4-methoxy-2,6-dimethylbenzanilide | Intraperitoneal | 18.58 | 133.72 | 7.2 |

| 4-methoxy-2,6-dimethylbenzanilide | Oral | 27.40 | 342.58 | 12.5 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[13][14]

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant activity.

Procedure:

-

Animal Preparation:

-

Use adult mice (e.g., Swiss albino) or rats.

-

Allow the animals to acclimatize to the laboratory conditions.

-

-

Compound Administration:

-

Divide the animals into groups: a control group (vehicle) and test groups receiving different doses of the methoxyphenylacetamide derivatives.

-

Administer the compounds, typically intraperitoneally or orally, at a predetermined time before the electrical stimulus (e.g., 30 or 60 minutes).

-

-

Seizure Induction:

-

An electroconvulsiometer is used to deliver the electrical stimulus.

-

Apply corneal or ear clip electrodes to the animal. A drop of saline or electrode gel is applied to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation and Endpoint:

-

Observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.

-

The endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.

-

-

Data Analysis:

-

The percentage of animals protected at each dose is recorded.

-

The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

-

Logical Relationship: Anticonvulsant Screening

Caption: Logical workflow for assessing the anticonvulsant activity of methoxyphenylacetamide derivatives using the MES test.

Conclusion

Methoxyphenylacetamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The versatility of the methoxyphenylacetamide scaffold allows for extensive structural modifications, offering a fertile ground for the development of novel therapeutic agents. Further research, including in-depth mechanism of action studies and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of these compounds and to advance them through the drug development pipeline. The detailed methodologies and visual representations of signaling pathways provided herein are intended to facilitate and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES [chemjournal.kz]

- 8. Chronic caffeine and the anticonvulsant potency of antiepileptic drugs against maximal electroshock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sysrevpharm.org [sysrevpharm.org]

In Silico Prediction of 2-(3-Methoxyphenyl)acetamide Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-(3-Methoxyphenyl)acetamide. In the absence of extensive experimental data for this specific compound, this document outlines a systematic, computer-aided approach to forecast its potential biological targets, assess its binding interactions, and evaluate its pharmacokinetic and toxicological profile. This guide is intended to serve as a practical framework for researchers initiating preclinical investigations of novel small molecules. Methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling are detailed. All quantitative predictions are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams.

Introduction

This compound is a small organic molecule with potential for biological activity, inferred from the known bioactivities of structurally related acetamide derivatives.[1][2] In silico, or computer-aided, drug design techniques offer a rapid and cost-effective means to explore the therapeutic potential of such compounds before undertaking extensive and resource-intensive laboratory experimentation.[3] By leveraging computational models, it is possible to predict how a molecule might behave in a biological system, thereby prioritizing further research and development efforts.

This guide presents a hypothetical in silico investigation of this compound, structured to provide a clear and detailed protocol for researchers. The methodologies described are widely applicable to the study of other novel chemical entities.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound follows a multi-step computational pipeline. This workflow systematically identifies potential biological targets and characterizes the interaction of the compound with those targets.

Data Presentation: Predicted Bioactivity and Properties

The following tables summarize the hypothetical quantitative data for this compound based on in silico predictions. These values are derived from methodologies outlined in this guide and should be validated through experimental assays.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Weight | 165.19 g/mol | PubChem |

| logP (Octanol/Water) | 1.1 | XLogP3 |

| Hydrogen Bond Donors | 1 | Cactvs |

| Hydrogen Bond Acceptors | 2 | Cactvs |

| Polar Surface Area | 46.17 Ų | Cactvs |

| Rotatable Bonds | 3 | Cactvs |

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value/Classification | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | Moderate | Medium |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Permeable | Medium |

| Plasma Protein Binding | Moderate | Medium |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | High |

| CYP3A4 Inhibitor | Non-inhibitor | High |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Low |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | High |

| Hepatotoxicity | Low risk | Medium |

| Carcinogenicity | Non-carcinogen | Low |

Table 3: Predicted Binding Affinities for Potential Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Human Topoisomerase IIα | 4FM9, 5GWK | -7.2 | ~5.5 µM |

| Human DNA Ligase I | 1X9N, 7L34 | -6.8 | ~12.1 µM |

Experimental Protocols

Molecular Docking

Objective: To predict the binding conformation and affinity of this compound to the active sites of potential protein targets.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) in SDF format.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized 3D structure in PDBQT format for use with AutoDock Vina.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., Human Topoisomerase IIα, PDB ID: 4FM9) from the Protein Data Bank (PDB).[4]

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in PDBQT format.

-

-

Docking Simulation:

-

Define the grid box (search space) to encompass the known active site of the target protein.

-

Perform molecular docking using AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.

-

Set the exhaustiveness of the search to a value of 8 (or higher for more thorough sampling).

-

The program will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities.

-

-

Analysis of Results:

-

Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera).

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring pose.

-

The binding affinity is reported in kcal/mol.

-

QSAR Modeling

Objective: To develop a mathematical model that relates the chemical structure of acetamide derivatives to their biological activity.

Protocol:

-

Data Set Collection:

-

Compile a dataset of structurally related acetamide compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target.

-

Ensure the data is curated and standardized.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D descriptors) using software like PaDEL-Descriptor or RDKit.

-

-

Model Building:

-

Divide the dataset into a training set and a test set (e.g., 80:20 ratio).

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model by correlating the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set.

-

Evaluate the model's performance based on statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(N)Cc1cccc(OC)c1.

-

-

Prediction using Web Servers:

-

Data Interpretation:

-

Analyze the predicted ADMET profile to assess the drug-likeness of the compound.

-

Pay close attention to parameters such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and toxicity alerts.

-

Mandatory Visualizations

In Silico Prediction Workflow

Potential Signaling Pathway Involvement

Based on the predicted interaction with Topoisomerase IIα, a potential mechanism of action could involve the disruption of DNA replication and repair, leading to apoptosis in rapidly dividing cells.

Conclusion

This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By following the detailed methodologies for target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can generate valuable preliminary data to guide further experimental investigations. The structured presentation of hypothetical data and the visualization of key workflows and pathways are intended to facilitate a clear understanding of the in silico drug discovery process. It is imperative to underscore that the findings from these computational models are predictive in nature and necessitate experimental validation to confirm the bioactivity and therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] Open access in silico tools to predict the ADMET profiling of drug candidates | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. rcsb.org [rcsb.org]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Literature review of 2-(3-Methoxyphenyl)acetamide and its analogs

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 2-(3-Methoxyphenyl)acetamide and Its Analogs

Abstract

This technical guide provides a comprehensive literature review of this compound and its diverse analogs. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. This document details common synthetic methodologies, summarizes key quantitative biological data, and elucidates the primary mechanisms of action. Furthermore, it explores the structure-activity relationships (SAR) that govern the efficacy of these analogs. Detailed experimental protocols for key biological assays are provided, and complex pathways and workflows are visualized using diagrams to offer a clear and concise overview for researchers, scientists, and drug development professionals.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives typically involves standard amide bond formation reactions. A common and straightforward approach is the acylation of an appropriate amine with a derivative of phenylacetic acid.

General Synthetic Protocol

A prevalent method involves the reaction of a substituted phenylacetic acid with an amine in the presence of a coupling agent. For instance, new acetamide derivatives have been synthesized by dissolving a 2-phenylacetic acid derivative in a dry solvent like dichloromethane (DCM), followed by the addition of N,N'-carbonyldiimidazole (CDI) and a catalyst such as 4-dimethylaminopyridine (DMAP). After a short stirring period, the desired amine is added to the mixture to yield the final acetamide product[1].

Another approach involves the reaction of a chloroacetamide intermediate with a nucleophile. For example, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was prepared by reacting N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in acetone with potassium carbonate[2].

The diagram below illustrates a generalized workflow for the synthesis of these acetamide analogs.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a multitude of therapeutic applications. The primary areas of research include their use as anticonvulsants, anti-inflammatory agents, analgesics, and anticancer compounds.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of acetamide derivatives, largely inspired by the clinical antiepileptic drug Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide)[3]. Structure-activity relationship studies have shown that modifications to the N-benzyl group and the terminal aryl ring can lead to compounds with excellent anticonvulsant activities and improved protective indices (PI)[4][5].

Key Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures[3].

-

Animal Model: Male mice or rats are used.

-

Compound Administration: Test compounds are administered intraperitoneally (ip) or orally (po) at varying doses.

-

Induction of Seizure: A short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded.

-

Data Analysis: The median effective dose (ED₅₀), the dose required to produce the desired effect in 50% of the animals, is calculated. A neurotoxicity test (e.g., rotarod) is also performed to determine the median toxic dose (TD₅₀), and the Protective Index (PI = TD₅₀/ED₅₀) is calculated[4].

Table 1: Anticonvulsant Activity of Selected Acetamide Analogs in the MES Model (Mice, ip)

| Compound | R-Substituent (Position) | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| (R)-2 | Unsubstituted Biphenyl | >30 | 25 (rat, po) | [4] |

| (R)-5 | 3"-Cl | 4.8 | >91 (rat, po) | [4] |

| (R)-6 | 4"-Cl | 6.4 | ~78 (rat, po) | [4] |

| (R)-7 | 3"-Br | 6.5 | N/A | [4] |

| (R)-10 | 3"-CF₃ | 4.4 | N/A | [4] |

| (R)-11 | 3"-OCF₃ | 14.7 | 34 (rat, po) | [4] |

| Lacosamide ((R)-1) | Benzyl | 10-13 | N/A | [4] |

| Phenytoin | (Standard) | 9.5 | N/A |[3] |

N/A: Not available in the cited source.

Anti-inflammatory and Antioxidant Activity

Methoxyphenyl and acetamide derivatives have demonstrated significant anti-inflammatory and antioxidant effects[1][6]. These compounds can reduce the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) and modulate oxidative stress markers[7][8]. Some analogs are believed to exert their effects through the inhibition of the cyclooxygenase-II (COX-II) enzyme[9].

Key Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds[9].

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally.

-

Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% solution in saline) is given into the right hind paw of the rat.

-

Measurement: The volume of the paw is measured using a plethysmometer at set time intervals (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Analogs

| Compound | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Diapocynin | TNF-α induced cytokine production (Human Airway Cells) | IC₅₀ | 20.3 µM | [10] |

| Apocynin | TNF-α induced cytokine production (Human Airway Cells) | IC₅₀ | 146.6 µM | [10] |

| Compound 40006 | ROS production (J774.A1 macrophages) | Inhibition | Significant reduction of ROS | [1] |

| N-(2-hydroxy phenyl) acetamide | Adjuvant-Induced Arthritis (Rats) | Cytokine Levels | Reduced serum IL-1β and TNF-α | [8] |

| Substituted phenoxy acetamide | Carrageenan-induced rat paw edema | Edema Inhibition | Potent activity observed |[9] |

Analgesic Activity

The analgesic properties of acetamide derivatives are often linked to their anti-inflammatory effects[11]. They are investigated for their potential to alleviate pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs)[9][12].

Anticancer Activity

Certain acetamide analogs have been explored for their potential as anticancer agents. The proposed mechanisms include the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key protein in tumor survival[13], and the disruption of microtubule dynamics through tubulin polymerization inhibition[14].

Table 3: Anticancer Activity of Selected Acetamide Analogs

| Compound | Cell Line | Mechanism | IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 9 | HepG2 | β-tubulin polymerization inhibition | 1.38 µM | [14] |

| Compound 10 | HepG2 | β-tubulin polymerization inhibition | 2.52 µM | [14] |

| Compound 11 | HepG2 | β-tubulin polymerization inhibition | 3.21 µM | [14] |

| 2-phenoxy-N-phenylacetamides | Various | HIF-1 Inhibition | Varies |[13] |

Mechanism of Action

The diverse biological activities of these compounds stem from their interaction with various molecular targets.

Anticonvulsant Mechanism: Sodium Channel Modulation

The leading hypothesis for the anticonvulsant action of Lacosamide and its analogs is the enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs)[4]. This is distinct from other antiepileptic drugs like phenytoin, which primarily affect fast inactivation. By stabilizing the slow-inactivated state, these compounds reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.

Anti-inflammatory Mechanism: Cytokine and COX Inhibition

The anti-inflammatory effects are multifaceted. In some cases, the compounds directly inhibit pro-inflammatory enzymes like COX-II, which is responsible for the synthesis of prostaglandins[9]. In other instances, they act at the cellular level to reduce the production of reactive oxygen species (ROS) and downregulate the expression of key inflammatory mediators like TNF-α and IL-6[6][8].

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the therapeutic properties of these compounds. For anticonvulsant activity, research on Lacosamide analogs has yielded several key insights[3][5].

-

Stereochemistry: The anticonvulsant activity resides predominantly in the (R)-enantiomer[3].

-

N-Benzyl Group: The N-benzyl moiety is a critical pharmacophore. Modifications to its terminal aryl ring significantly impact activity.

-

Aryl Ring Substitution:

-

Substitution at the 4' (para) position of the benzyl ring generally leads to the highest activity, followed by the 3' (meta) and 2' (ortho) positions[3].

-

Non-bulky, lipophilic substituents at the 4' position, such as halogens (Cl, Br) or trifluoromethyl groups (CF₃, OCF₃), often result in compounds with activity comparable to or exceeding that of Lacosamide[4][5].

-

Polar, protic substituents (e.g., OH, COOH, NH₂) dramatically decrease activity[4].

-

Conclusion

The this compound scaffold and its analogs represent a versatile and pharmacologically significant class of compounds. Research has demonstrated their potent activities as anticonvulsants, anti-inflammatory agents, and potential therapeutics for other conditions like cancer and pain. The anticonvulsant mechanism, centered on the enhancement of slow inactivation of voltage-gated sodium channels, offers a distinct advantage over older medications. SAR studies have provided a clear roadmap for the rational design of new, more potent analogs, particularly by modifying the N-benzyl moiety. Future research should continue to explore the full therapeutic potential of this chemical class, focusing on optimizing efficacy, selectivity, and pharmacokinetic profiles to develop next-generation therapeutics for a range of challenging diseases.

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archivepp.com [archivepp.com]

- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1(HIF-1) inhibitors: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Profile of 2-(3-Methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-(3-Methoxyphenyl)acetamide (CAS No. 18463-71-3). Due to a lack of specific toxicological studies on this compound, this guide also incorporates data from structurally related analogs and general toxicology guidelines to provide a prospective safety assessment. All personnel handling this substance should exercise caution and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its close isomers is presented below. This information is crucial for the proper handling, storage, and emergency response procedures.

| Property | This compound | N-(2-Methoxyphenyl)acetamide | N-(4-Methoxyphenyl)acetamide | 2-Phenylacetamide |

| CAS Number | 18463-71-3[1][2][3][4] | 93-26-5[5] | 51-66-1[6] | 103-81-1[7][8][9][10] |

| Molecular Formula | C₉H₁₁NO₂[2][3] | C₉H₁₁NO₂[5] | C₉H₁₁NO₂[11] | C₈H₉NO |

| Molecular Weight | 165.19 g/mol [2][3] | 165.19 g/mol [5] | 165.19 g/mol [11] | 135.16 g/mol |

| Appearance | Not specified | Tan powder[12] | Crystalline powder[13] | Not specified |

| Solubility | Not specified | Not specified | Soluble in alcohol, chloroform, dilute acids, and alkalis. Does not mix well with water.[13] | Not specified |

| Melting Point | Not specified | 86-88 °C | 130-132 °C | 154-158 °C |

| Boiling Point | Not specified | 295 °C | Not specified | Not specified |

Hazard Identification and Classification

| Hazard | N-(2-Methoxyphenyl)acetamide[5] | N-(4-Methoxyphenyl)acetamide[11] | 2-Phenylacetamide[7][8] |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Harmful if swallowed (H302) | Harmful if swallowed (H302) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Irritating to skin[13] | Not classified as a skin irritant |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Irritating to eyes[13] | Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified | Not specified |

Precautionary Statements (General Recommendations based on Analogs):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P270: Do not eat, drink or smoke when using this product.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8][14]

-

P301+P317: IF SWALLOWED: Get medical help.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[14]

Experimental Protocols for Safety Assessment

Due to the absence of specific safety studies on this compound, this section outlines standardized and widely accepted experimental protocols for assessing the potential toxicity of new chemical entities.

Acute Oral Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for acute oral toxicity studies. These tests are designed to determine the short-term adverse effects of a substance after oral administration.[15]

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure [16] This method is designed to identify a dose that produces evident toxicity without causing mortality.

-

Animal Model: Typically, young adult female rats are used.[15]

-

Housing and Acclimatization: Animals are housed in appropriate cages for at least five days to acclimatize to laboratory conditions.[15]

-

Dose Administration: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[16]

-

Observation Period: Animals are observed for a minimum of 14 days.[16]

-

Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes. A gross necropsy is performed at the end of the study.[16]

OECD Test Guideline 423: Acute Toxic Class Method [15] This method allows for the classification of a substance into a toxicity class based on a stepwise procedure with a minimum number of animals.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [15][17] This method is a sequential test that allows for the estimation of the LD₅₀ value with a reduced number of animals.

Skin and Eye Irritation Testing

In Vivo Draize Test (Refined) The traditional Draize test for skin and eye irritation has been refined to reduce animal suffering.[18]

-

Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin on a rabbit. The exposure time is typically reduced to 4 hours. The site is then observed for signs of erythema (redness) and edema (swelling).[18]

-

Eye Irritation: A small amount of the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The Low Volume Eye Irritation Test is a refinement that uses a smaller volume of the test substance. Observations are made for redness, swelling, and discharge.[18]

In Vitro Alternatives Several in vitro methods are available to assess skin and eye irritation potential, reducing the need for animal testing. These include tests on reconstructed human epidermis and cornea models.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[19][20][21]

-

Cell Culture: Human or animal cell lines are cultured in 96-well plates.[19]

-

Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[19]

-

MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22]

-

Data Analysis: The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is calculated to determine the cytotoxic potential.[22]

First Aid Measures

Based on information for related acetamide compounds, the following first aid measures are recommended in case of exposure:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[6][7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6][13]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid dust formation.[7][8]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[7][8]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[7][8]

Visualizations

General Safety Assessment Workflow

Caption: A logical workflow for the safety assessment of a new chemical entity.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT in vitro cytotoxicity assay.

References

- 1. CAS 18463-71-3: this compound | CymitQuimica [cymitquimica.com]

- 2. molbase.com [molbase.com]

- 3. Page loading... [guidechem.com]

- 4. This compound (18463-71-3) at Nordmann - nordmann.global [nordmann.global]

- 5. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.pt [fishersci.pt]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 11. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 17. epa.gov [epa.gov]